molecular formula C17H23N3O3S B2760516 2-Isopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole CAS No. 1172061-69-6

2-Isopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2760516
CAS RN: 1172061-69-6
M. Wt: 349.45
InChI Key: RUFFAVDDCAZZOT-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Medicinal Chemistry Applications

1,3,4-Oxadiazole derivatives, including compounds similar to 2-Isopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole, are frequently studied for their potential medicinal properties. For instance, oxadiazoles have been recognized for their bioisosteric characteristics, often replacing ester and amide functionalities due to their favorable pharmacokinetic profiles, such as lower lipophilicity and enhanced metabolic stability, which are critical for drug development (Boström et al., 2012). Moreover, the synthesis of novel antibacterial agents encompassing tosyl, piperidine, propanamide, and 1,3,4-oxadiazole functionalities has demonstrated potent antibacterial activity against various bacterial strains, highlighting the therapeutic potential of these compounds (Sattar et al., 2020).

Synthetic Applications

The 1,3,4-oxadiazole ring is a versatile scaffold in organic synthesis. It serves as an intermediate in the production of pesticides and pharmaceuticals, with various studies detailing efficient synthesis routes under mild conditions, suitable for industrial scale-up (Ling-la, 2015). Additionally, novel protocols for preparing 2-amino-1,3,4-oxadiazoles via tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides have been developed, yielding high-purity products (Dolman et al., 2006).

Materials Science Applications

In the realm of materials science, 1,3,4-oxadiazole derivatives are explored for their utility in electronic devices. For example, compounds featuring oxadiazole rings have been synthesized and evaluated as hole-blocking materials in organic light-emitting diodes (OLEDs), demonstrating improved device performance due to efficient electron injection and transport properties (Wang et al., 2001).

Antimicrobial and Antitubercular Applications

1,3,4-Oxadiazoles have been studied for their antimicrobial and antitubercular activities. Novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives have shown promising activity against bacterial and fungal pathogens, as well as Mycobacterium tuberculosis, with some compounds exhibiting potency comparable to standard antibiotics (Rane et al., 2013).

properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12(2)16-18-19-17(23-16)14-8-10-20(11-9-14)24(21,22)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFFAVDDCAZZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole

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